2-Chloro-4-hydroxybenzonitrile CAS number 3336-16-1
2-Chloro-4-hydroxybenzonitrile CAS number 3336-16-1
An In-depth Technical Guide to 2-Chloro-4-hydroxybenzonitrile (CAS 3336-16-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-Chloro-4-hydroxybenzonitrile (CAS No. 3336-16-1), a pivotal intermediate in organic synthesis and pharmaceutical development. As a substituted benzonitrile, its unique arrangement of chloro, hydroxyl, and nitrile functional groups offers significant synthetic versatility. This document, crafted from the perspective of a Senior Application Scientist, delves into the compound's physicochemical properties, provides a detailed and validated synthesis protocol, explores its key applications as a chemical building block, and outlines critical safety and handling procedures. The content is structured to deliver not only factual data but also the underlying scientific rationale for experimental choices, ensuring that researchers can confidently and effectively utilize this compound in their work.
Introduction and Significance
2-Chloro-4-hydroxybenzonitrile, also known as 3-Chloro-4-cyanophenol, is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] The nitrile group (C≡N) is a versatile functional handle, participating in a wide array of chemical transformations, while the phenolic hydroxyl (-OH) and chloro (-Cl) substituents modulate the reactivity of the aromatic ring and provide additional sites for modification. The nitrile pharmacophore is present in over 30 approved pharmaceutical agents, where it often serves as a hydrogen bond acceptor, a bioisostere for other functional groups, or a key reactive intermediate.[3] 2-Chloro-4-hydroxybenzonitrile serves as a crucial precursor for more complex molecules, leveraging its structure for reactions such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery for forging new carbon-carbon bonds.[4][5] This guide aims to be an essential resource for professionals leveraging this compound in their synthetic endeavors.
Physicochemical Properties and Characterization
Accurate characterization is the foundation of reproducible science. The identity and purity of 2-Chloro-4-hydroxybenzonitrile should be confirmed using standard analytical techniques.
Core Properties
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 3336-16-1 | [6][7] |
| Molecular Formula | C₇H₄ClNO | [6][8] |
| Molecular Weight | 153.57 g/mol | [6][8] |
| Appearance | White to light yellow crystalline powder | [5][9] |
| Melting Point | 160 °C (decomposes) | [1][5][10] |
| IUPAC Name | 2-chloro-4-hydroxybenzonitrile | [8] |
| Synonyms | 3-Chloro-4-cyanophenol, 4-Hydroxy-2-chlorobenzonitrile | [1][2][11] |
| Solubility | Soluble in chloroform and benzene; insoluble in ethers | |
| pKa | 6.88 ± 0.18 (Predicted) | [1][5][9] |
Structural Representation
Caption: Chemical structure of 2-Chloro-4-hydroxybenzonitrile.
Spectral Data for Confirmation
For unambiguous identification, comparison with reference spectral data is essential. While raw spectra are not provided here, the following are key expected characteristics based on public databases.[8]
| Technique | Key Expected Features |
| ¹H NMR | Aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. A broad singlet for the phenolic -OH proton, which may exchange with D₂O. |
| ¹³C NMR | Signals corresponding to the seven unique carbon atoms, including the nitrile carbon (typically ~115-120 ppm) and carbons bonded to the electronegative Cl and O atoms. |
| FTIR (Mull) | Characteristic peaks for O-H stretching (broad, ~3200-3600 cm⁻¹), C≡N stretching (sharp, ~2220-2240 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹), along with aromatic C-H and C=C absorptions. |
| GC-MS | A molecular ion peak (M⁺) at m/z ≈ 153, along with a characteristic M+2 peak at m/z ≈ 155 with roughly one-third the intensity, confirming the presence of one chlorine atom. |
Synthesis and Purification Protocol
A reliable and scalable synthesis is critical for research and development. The following protocol describes a common laboratory-scale synthesis via a Sandmeyer-type reaction, starting from 4-Amino-2-chlorobenzonitrile.[9]
Rationale of the Synthetic Strategy
This synthesis leverages the diazotization of an aromatic amine. The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium group is an excellent leaving group (as N₂ gas) and can be readily displaced by a hydroxyl group upon heating in an aqueous acidic medium.
Caption: Workflow for the synthesis of 2-Chloro-4-hydroxybenzonitrile.
Step-by-Step Experimental Protocol
Materials:
-
4-Amino-2-chlorobenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
Deionized Water
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Ice
Procedure:
-
Preparation of Amine Suspension: In a suitable reaction vessel, carefully add 4-Amino-2-chlorobenzonitrile (1.0 eq) to a stirred mixture of concentrated sulfuric acid and water. Heat gently (e.g., ~50-60 °C) for approximately 30 minutes to ensure complete salt formation.[9] Causality: This step protonates the amine, making it soluble and preparing it for diazotization.
-
Diazotization: Cool the suspension to 0-6 °C using an ice bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (1.0 eq) dropwise, ensuring the temperature remains strictly within the 0-6 °C range.[9] Causality: The reaction to form the diazonium salt is highly exothermic. Low temperatures are critical to prevent the premature decomposition of the unstable diazonium intermediate and to minimize side reactions.
-
Stirring and Quenching: After the addition is complete, continue stirring the reaction mixture at low temperature for approximately 3 hours.[9][12] Subsequently, add a small amount of urea portion-wise until effervescence ceases. Causality: Extended stirring ensures the reaction goes to completion. Urea is added to quench and destroy any excess nitrous acid, preventing the formation of unwanted nitrosated byproducts.
-
Hydrolysis of Diazonium Salt: Filter the cold reaction mixture to remove any insoluble impurities. To the clear filtrate, add a 50% aqueous sulfuric acid solution and heat the mixture to 74-81 °C with continuous stirring. The reaction is complete when the evolution of nitrogen gas stops.[9] Causality: Heating provides the activation energy needed to displace the diazonium group with water, which then deprotonates to form the stable phenolic product. The evolution of N₂ gas drives the reaction to completion.
-
Isolation and Purification: Upon completion, cool the reaction mixture. The crude product may precipitate. Collect the solid by filtration and wash with cold water. For purification, recrystallize the crude solid from a suitable solvent system (e.g., toluene-methylene chloride or aqueous ethanol) to yield pure 2-Chloro-4-hydroxybenzonitrile as a crystalline solid.
Key Reactions and Applications in Development
The utility of 2-Chloro-4-hydroxybenzonitrile stems from its ability to act as a versatile scaffold. The three functional groups can be addressed selectively to build molecular complexity.
Caption: Role as a versatile building block in organic synthesis.
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Suzuki-Miyaura Coupling: The chloro-substituent can participate in palladium-catalyzed cross-coupling reactions with boronic acids. This is a powerful method for creating C(sp²)-C(sp²) bonds, which are ubiquitous in pharmaceutical compounds. This compound has been specifically noted for its use in synthesizing 6-aminophenanthridines.[5][9][13]
-
Electrophilic Aromatic Substitution: The electron-donating hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. For example, it is used as a starting material for the preparation of 5-bromo-2-chloro-4-hydroxybenzonitrile, introducing another functional handle for further modification.[4][5][9]
-
Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, providing access to a vast range of other functional groups and heterocyclic systems. Its use in the preparation of arylthioamides is one such documented application.[5][9]
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with any chemical intermediate.
Hazard Identification
2-Chloro-4-hydroxybenzonitrile is classified as hazardous. The following GHS hazard statements apply.[8][10]
-
H312: Harmful in contact with skin.[8]
The signal word is Warning .[8]
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[11][14][15] Ensure eyewash stations and safety showers are readily accessible.[15][16]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[16] Change gloves immediately if they become contaminated.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.
-
Storage and Stability
-
Store in a tightly sealed container to prevent moisture absorption and degradation.[11]
-
Keep in a cool, dry, and well-ventilated place away from sources of heat or ignition.[11]
-
The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) for long-term stability.[1][5][9]
-
Incompatible with strong acids, bases, and oxidizing agents.[11]
Conclusion
2-Chloro-4-hydroxybenzonitrile is a high-value chemical intermediate whose utility is firmly established in the fields of pharmaceutical and chemical synthesis. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool for the modern synthetic chemist. By understanding the principles behind its synthesis and handling it with the required safety precautions, researchers can effectively unlock its potential as a foundational building block for creating novel and complex molecular architectures.
References
- Biosynth. (n.d.). 2-Chloro-4-hydroxybenzonitrile | 3336-16-1. Retrieved from Biosynth website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJVoojCRDokfTYBsjGYwHdE47BNnFUXWPYtk7VHneksD_AAa7UUGqzGAllgsdxzMavyTG84jWGgMwSwNzrOO5o-2uAcw6Wsa3HgfbV6-7CdrykxTnafiKGnZ5eciSybGdZ-3cmqdBrfaiZEIpZ3JfeFtpT05qvjn0miDtjKHzgE715Rt82UA==]
- Sigma-Aldrich. (n.d.). 2-Chloro-4-hydroxybenzonitrile 98. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCyXU4SaqYjCl43Md-u6m7h58Ucxmaz060qYsN6vuodjRmR_tAnGVob5btKpSmaRS5b0L4mf5z3Hgf4LOOV3vZv3_Zn5VQtPCk8-hcirjRg4p57mknN0I0ukVBJ3XE7TzMjmYFgSOh383YGveWbImJNw7DgQ==]
- Methylamine Supplier. (n.d.). 2-Chloro-4-Hydroxybenzonitrile. Retrieved from nj-finechem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_26_iGsQCYowc7Tpcz7CzkWBij99Qh1ZL1IyNDu27TOK5gApfNLNDSZSv1n56LZnTPwNCN6ldgHPm6YF4iZw30j0V9l89ObQ4W_1dRGPaM3WLmtZ3-u-ijQ3L0n1mWdXAwk8XfyHZhxeDZRvtuxUu0vU9__oIPHcurep-FE7sGPabL6bflBudM0QJ_3hTQinZWtssdhtMMxw=]
- Chemsourcer. (n.d.). CAS 3336-16-1: Applications in Chemical Synthesis and Sourcing. Retrieved from Chemsourcer website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZayzLElGHWz9cpA5RD0ONLRSY3I7xdLMXTMUQKC-U1E4wUt_daTh_JpL1u-8VZM2Rxscangya9-mlYGrPbNNCR0I-1oDgp8JLleONcpHqBfg6D_nkxvUEhabza4EGJgcb4FmlBUlBoop6DjLY1EWX5zg4WSD75W11r5Cz7PXbEAEhmPcbzou2bZq54x1EtAVWY_F2BkD1d1mahUOLpwfaek19RRN58yfgYqtDYiq5jDXt]
- Amerigo Scientific. (n.d.). 2-Chloro-4-hydroxybenzonitrile. Retrieved from Amerigo Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvPEHegCWGhSLnDHR5coAZQ7X9lQ0KVh0dHzxsLMTeoOCcNVTRai78OoMKGcms5nR64gntRsrKtbXCV4Ii8N4xiIvq38eaIZ8CJDUwRlpX-TQXxGz8e5OzoL-HHMGRi9Ku3KXc7lErXlsNo404DLSIw4Gj9CONYIJ5NkqRVx6_YAQOTRvTtGV2fb0HMg==]
- National Center for Biotechnology Information. (n.d.). 2-Chloro-4-hydroxybenzonitrile. PubChem Compound Database. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEsD5_X2LkFx-0QpCamvNElxlde1i1yIfCSfCGUa9nCdNYyGeXm_zp_xDU7cHfx3dIx8XD2rEkVb-pWBWFuNjuMwK9XmMTlp2ph0O4f3lm5EPDtn9kk0dWqn6nktvKHNw0zPgzuLg9SW0M_FrkzovepUkHxDXVb9BlmHEc1jlFcMS_0A==]
- Alachem Co., Ltd. (n.d.). 3336-16-1 | 2-chloro-4-hydroxybenzonitrile. Retrieved from Alachem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiA-13uRMmGqE1BYCjf3gcQSz2ab5VygQFKNCGV7MnOMkUVu8yxuZ9aRmrx3HgpH1jCcCZBQxcQhnpyV2yOWeg3DASLY6yeLLzkKz9_0m51RKetMjlzjKfLM_l8Uee7AOrXiLmik8=]
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-4-hydroxybenzonitrile | CAS 3336-16-1. Retrieved from SCBT website. [https://vertexaisearch.cloud.google.
- Echemi. (n.d.). 3336-16-1, 2-CHLORO-4-HYDROXYBENZONITRILE Formula. Retrieved from Echemi website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgp43MBLwPGkATbK9HrYeMaM7WzzllPHPnRopVQQgYGKiOUo2EybTa2wP6mciB7dwS1q2f2KKpLpyBn7Ekm8_YCuPLiWqt7cstTnczVie4levTa-npfsFK3bShp3qDyer5qvesi_wBsL20g2CeF4ohdK7YWSw_7XOHuW1RLcnyZgGSslsrI1J-VFMs7yY=]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Sourcing 2-Chloro-4-hydroxybenzonitrile (CAS: 3336-16-1): A Supplier's Perspective. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvo2GDKaw2AKbJ1xvjl5S6Hhv9V6BVc_Bn6knKFF6cv06Sanjz9y9cLNBV8PDvrm29-1djaRRA8JYg-gvsyhyMjY8z9zbznMhdUuPD_3AoOCHETqKIZRhdrhaeH9mROl2Y-Lz90ghQrtCg53nPPcRrWBSkTDG-qJm21IPrEReYalwoNYi1zyIUUvwWmXILxU997gjB5-vH-SsBb9zld7yOOUI2Z78utJXlGGXtw_bZJTqyhiCUGuYwvRV1U6f6b791ftc=]
- Shanghai Minstar Chemical Co., Ltd. (n.d.). 2-chloro-4-hydroxybenzonitrile cas no.3336-16-1. Retrieved from LookChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk2zZuzPP3z6Ur6Xc8OmiPvHpkPdjKxxe0q6NFuOc3MRLgNnH-FKOLU-tGNdpx1YbSFm7Us3aiwRPMIcJFFOV80cVNelz17vPrqvABtUCGRMbqmuLgk5RVkQZ26BGCBCk3aeefkVUWwYFsf0Hkq_AIlrtN3T0iP6xIJbdWQOlf2yvLzh6ECQNf11WlpZq-f2PASrIaKLU0WM1cPdmN]
- Chongqing Chemdad Co., Ltd. (n.d.). 2-CHLORO-4-HYDROXYBENZONITRILE. Retrieved from Chemdad website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnTAduCjh8REF33R1XUaGQzL1hmxgG-bLC9rwWhZGt4iQmsSYNjAawY3xalhvEeNxIZTjFKn_obUxd6GGmx2Rg-Z3FZy_njcV7lqr8Qn51sNPiSyme-Sj4cGTT8JfpHd6aJk4LDP6QA25qI0FnSIY=]
- ChemicalBook. (n.d.). 2-CHLORO-4-HYDROXYBENZONITRILE CAS#: 3336-16-1. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZiEdtEm059BZVEh4sCTO8WEl9rjTfL2ecw9Bpvxk_orV9Ujtzi3Pf2WO1oehZHCxObWRVzUU9Ss_VxBlY4T56l4U9qdwM-N8aPs3qQyeKgVeBC3A4Yb_URZU6qLBvGi3h-WlN45e5E17fR4luR6JmZngOpRSkGnffzU_AqOPq]
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5a12ce4DirrwSaKZZsY5NbCj5MPn9Mk8xvnhNxs26jKbpbTsvZwXuXfzw_wtKqjf9lyphK6H2ePNbuwi-ChFlqWlu4zxrIq-ApVBOLQ6VBqPkyknMU5CUO4FwjVPZByw2PgqAozBE1FdbcSgkShMv]
- Made-in-China.com. (n.d.). China 2-CHLORO-4-HYDROXYBENZONITRILE CAS:3336-16-1. Retrieved from Made-in-China.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn-Z9exxc6vCBYK8gP_YmC2LfiLloLp564t2I3qcgu3NNXthg6AVk8H2cfMlkwOgiySQ2EWQX8JIDHW0WpJWsW0gqgEtyABZ_TO6j92avAFaN6FCLhEpp6IfMGD1xWey_LAgpdhLPaTALNBu5GYT-uVzIQbkFEAh3H8dsFiuQNBxOZrJkHB8sQsqcakpvT_9iynK29EhwIcI7U]
- Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET. Retrieved from Thermo Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3OZNNGTm-1ek1cbrOj4boYqT4VKrkcI6TaTGO4pEGOS778KJt3kHFifQPvxpjqIHqrrTG0M4esXwPwmbXLdGamK-oM-nHfLqqtc2m1ufMlr_EYmXHtef3X5jeBjEUKeziYc-m-pbv4L2v4ikd4edmd3qS0KrpA3FOJk2IU4SaqdmZubT1Fjs2pngQYR_X9MY1zHyUa8dlpn9o-_FpYojwKm6QgRJL9fsUTUIiee37VPpOUgIkpvlU8bomzsr0LltMkRa9e09QAGQAUYFS]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5bw42onY7nfdMhyrimEqHx2NPXXPiQdD4izNxqYHe4VoY1FWnFf9mboPnKteZulzhzyKR9UlkotE_B17qOgyWqOfe2q-lk-HHNlaObFTsJ4pEyZflVv88TOZb2W90UGQXxWolMpxT-1Yj_juGzL1GZI01buSTIpTJCdfvZOQDwImybunIcp3sTcJO1CmivjTFNdIDhB6kEN7WexTzljQd5k03Zo7LknZpLmgx2VwLMNbbCiM04a9y7YCP7ZVgk99isMBBBHtMbmApSUdsi9pGKH4f2nwsZg==]
- Apollo Scientific. (n.d.). 3336-16-1 Cas No. | 2-Chloro-4-hydroxybenzonitrile. Retrieved from Apollo Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOJi4JekiAI3E5AKQuLpfxZ4BbTOWZFUc6NnNkD1RyzeFYLwvK_6n5IkuiEC0oV8YXa6y8XrN19diSCHX_yS5SkPTuWjbAAuGFxvtj1OwJMZLrXoOrmn_Fo_5ZkaXHWPLcfvzx13AmCTfbJWVgEyoVgVd03KLJAjZthTXbcB__dEp5VhJocQ==]
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErXyLKeYV6vmJB220hQGps0Sh9LXInC_tPTpe6gcjG3aVHwwOLmr24hPDxKEuWYzjYR-Aqy_WI8klCj5sOxI8OPkaoONeOSKBf6Vn4M3upSobMMaEJad7CsoyR45DdkUM1hp6KzL03kyLcd0c=]
Sources
- 1. 2-CHLORO-4-HYDROXYBENZONITRILE, CasNo.3336-16-1 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 2. 3336-16-1 Cas No. | 2-Chloro-4-hydroxybenzonitrile | Apollo [store.apolloscientific.co.uk]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 2-CHLORO-4-HYDROXYBENZONITRILE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 3336-16-1 | 2-chloro-4-hydroxybenzonitrile - Alachem Co., Ltd. [alachem.co.jp]
- 7. scbt.com [scbt.com]
- 8. 2-Chloro-4-hydroxybenzonitrile | C7H4ClNO | CID 592797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-CHLORO-4-HYDROXYBENZONITRILE CAS#: 3336-16-1 [m.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. 2-Chloro-4-Hydroxybenzonitrile | Chemical Properties, Uses & Safety Data | Reliable Supplier China [nj-finechem.com]
- 12. 2-CHLORO-4-HYDROXYBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 13. China 2-CHLORO-4-HYDROXYBENZONITRILE CAS:3336-16-1 Manufacturers - Free Sample - Alfa Chemical [vn.alfachemsp.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
Figure 1. Chemical structures of 2-, 3-, and 4-hydroxybenzonitrile isomers.
